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Abstract
Recent advancements in cellular metabolism have identified the transcriptional co-repressor

p107 as a critical regulator of mitochondrial function and cell cycle progression, presenting a

novel and compelling therapeutic target for a range of pathologies. This technical guide

synthesizes early-stage research findings, detailing the molecular mechanisms through which

p107 modulates mitochondrial oxidative phosphorylation (Oxphos) and its potential implications

for drug development. This document outlines the core signaling pathways, summarizes key

quantitative data from preclinical studies, and provides detailed experimental protocols to

facilitate further investigation into the therapeutic manipulation of p107.

Introduction: p107 as a Novel Therapeutic Target
The protein p107, a member of the retinoblastoma (Rb) family of pocket proteins, is traditionally

known for its role as a cell cycle inhibitor. However, emerging research has unveiled a non-

canonical function of p107 within the mitochondria, where it acts as a transcriptional repressor

of mitochondrial DNA (mtDNA). This discovery positions p107 as a key modulator of cellular

energy production and proliferation, with significant therapeutic potential in diseases

characterized by metabolic dysregulation, such as muscle wasting diseases and aging.[1][2][3]
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The therapeutic hypothesis centers on the modulation of p107's mitochondrial activity to control

cell proliferative fates.[1] By impeding p107's localization to the mitochondria or its interaction

with mtDNA, it may be possible to enhance mitochondrial respiration and promote the

proliferation of specific cell types, such as muscle progenitor cells (MPs).[1][2]

Mechanism of Action: The p107-Sirt1 Signaling
Pathway
The regulation of p107's mitochondrial function is intricately linked to the metabolic state of the

cell, primarily through the activity of the NAD+-dependent deacetylase Sirtuin 1 (Sirt1).[1][2][3]

[4]

Signaling Pathway Overview:

p107 Mitochondrial Localization: p107 is found in the cytoplasm of proliferating cells and can

translocate into the mitochondrial matrix.[2][4]

Interaction with mtDNA: Within the mitochondria, p107 directly interacts with the D-loop

regulatory region of the mitochondrial genome.[4]

Transcriptional Repression: This interaction leads to the repression of mitochondrial-encoded

genes, which are essential for the formation of the electron transport chain (ETC)

complexes.[1][2][3]

Regulation by Sirt1: Sirt1, whose activity is dependent on the cellular NAD+/NADH ratio,

directly interacts with p107.[1][4] This interaction impedes p107's mitochondrial localization

and function.[1][2][3]

Metabolic Control: A high glycolytic flux lowers the NAD+/NADH ratio, reducing Sirt1 activity.

This, in turn, increases p107 mitochondrial localization, leading to decreased Oxphos and

dampened cell cycle progression.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.biorxiv.org/content/10.1101/2020.09.29.317693v2
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514468/
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514468/
https://pubmed.ncbi.nlm.nih.gov/34645816/
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514468/
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v1.full-text
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v1.full-text
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514468/
https://pubmed.ncbi.nlm.nih.gov/34645816/
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v2
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v1.full-text
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514468/
https://pubmed.ncbi.nlm.nih.gov/34645816/
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v2
https://www.biorxiv.org/content/10.1101/2020.09.29.317693v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm
Mitochondrion

Glycolysis NAD+

 increases
NAD+/NADH ratio Sirt1 activates p107

 deacetylates &
 inhibits mitochondrial

 localization p107 translocation mtDNA
(D-loop)

 represses ETC Gene
Transcription

 encodes Oxidative
Phosphorylation

 enables ATP
Production

 generates Cell Cycle
Progression

 drives

Click to download full resolution via product page

Figure 1: p107-Sirt1 signaling pathway in mitochondrial function.

Preclinical Evidence and Quantitative Data
In vitro and in vivo studies have demonstrated the critical role of p107 in regulating muscle

progenitor cell (MP) proliferation.[1] Genetic deletion of p107 in MPs resulted in a faster

proliferative capacity, whereas forced expression of p107 in the mitochondria blocked cell cycle

progression.[1]
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Detailed Experimental Protocols
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The following are summaries of key experimental protocols used to elucidate the function of

p107 in mitochondrial regulation.

Cellular Fractionation and Western Blotting
Objective: To determine the subcellular localization of p107.

Methodology:

Actively proliferating C2C12 myoblasts are harvested.

Cytoplasmic and nuclear fractions are isolated using a differential centrifugation protocol.

Mitochondrial fractions are further isolated from the cytoplasmic fraction.

Protein concentrations of each fraction are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is probed with primary antibodies against p107 and organelle-specific

markers (e.g., COX IV for mitochondria, Histone H3 for nucleus).

Horseradish peroxidase-conjugated secondary antibodies are used for detection via

chemiluminescence.

Quantitative Chromatin Immunoprecipitation (qChIP)
Objective: To determine if p107 directly interacts with mitochondrial DNA.

Methodology:

Mitochondria are isolated from C2C12 myoblasts.

Mitochondrial proteins are cross-linked to mtDNA using formaldehyde.

Mitochondria are lysed, and the mtDNA is sheared by sonication.

An antibody specific to p107 is used to immunoprecipitate p107-mtDNA complexes.
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The cross-links are reversed, and the associated mtDNA is purified.

Quantitative PCR (qPCR) is performed on the purified mtDNA using primers specific for

the D-loop regulatory region.

qChIP Experimental Workflow
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Figure 2: Quantitative Chromatin Immunoprecipitation workflow.

Therapeutic Implications and Future Directions
The discovery of p107's role in mitochondrial regulation opens up new avenues for therapeutic

intervention in a variety of diseases.

Muscle Wasting Diseases: By inhibiting p107's mitochondrial function, it may be possible to

stimulate muscle progenitor cell proliferation and regeneration.

Aging: The age-associated decline in mitochondrial function could potentially be

counteracted by targeting the p107-Sirt1 pathway.

Metabolic Disorders: The intricate link between p107 and cellular metabolism suggests that

modulating its activity could be beneficial in diseases such as type 2 diabetes.

Future research should focus on the identification of small molecules or biologics that can

specifically disrupt the p107-mtDNA interaction or modulate the Sirt1-p107 axis. High-

throughput screening assays could be developed to identify such compounds. Furthermore, the

development of more sophisticated in vivo models will be crucial to validate the therapeutic

potential of targeting p107 in specific disease contexts.

Conclusion
The early-stage research on p107's role in mitochondrial function has established a solid

foundation for a new area of therapeutic development. The p107-Sirt1 signaling pathway

represents a druggable target for controlling cellular metabolism and proliferation. The detailed

molecular understanding and experimental protocols outlined in this whitepaper provide a

roadmap for researchers and drug developers to explore the therapeutic potential of

modulating this novel biological axis. Further investigation is warranted to translate these

fundamental discoveries into innovative therapies for a range of unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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